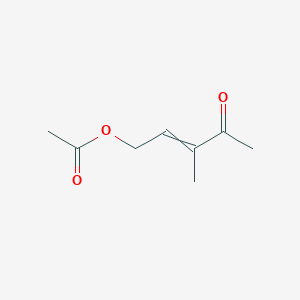![molecular formula C17H13NO3 B14567808 2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione](/img/structure/B14567808.png)
2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic compound that features a benzoxepine ring fused with an anilinomethylidene group
Preparation Methods
The synthesis of 4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione typically involves the condensation of aniline derivatives with benzoxepine-3,5-dione under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural properties may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
2H/4H-Chromenes: These compounds share a similar heterocyclic structure and exhibit versatile biological profiles.
Imidazole Derivatives: Known for their wide range of biological and pharmacological effects, imidazole derivatives also interact with enzymes and receptors.
Coumarin Derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties and share some structural similarities with benzoxepine derivatives.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(anilinomethylidene)-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-11-21-16-9-5-4-8-13(16)17(20)14(15)10-18-12-6-2-1-3-7-12/h1-10,18H,11H2 |
InChI Key |
JLQASYWRSYPSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=CNC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


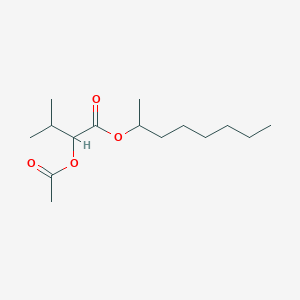
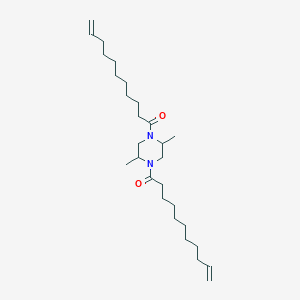
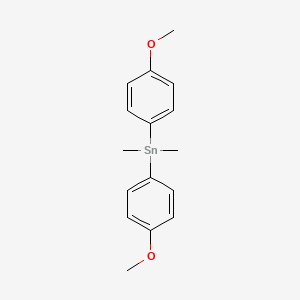
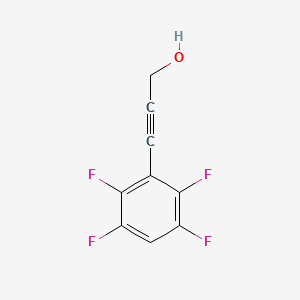
![6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14567747.png)
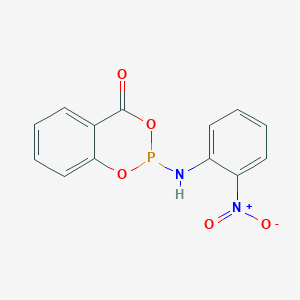
![Dimethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14567750.png)
![Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate](/img/structure/B14567764.png)
![Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14567771.png)
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
![4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14567783.png)
![[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid](/img/structure/B14567785.png)
